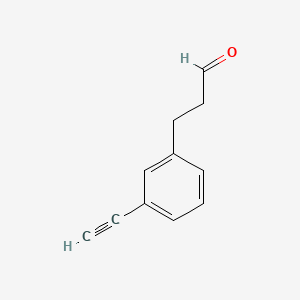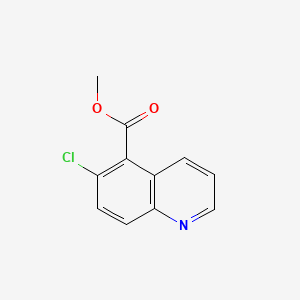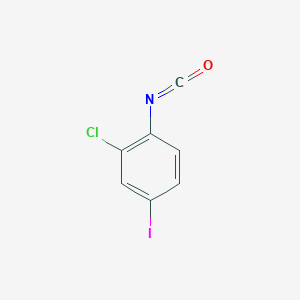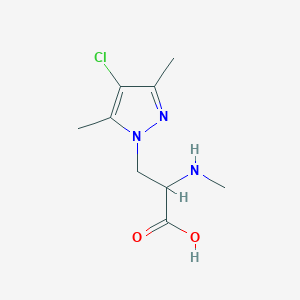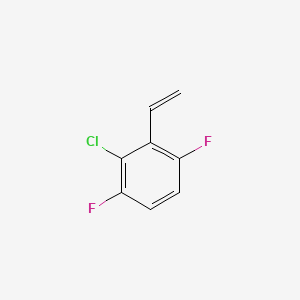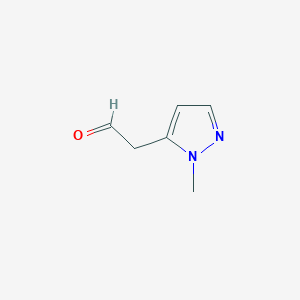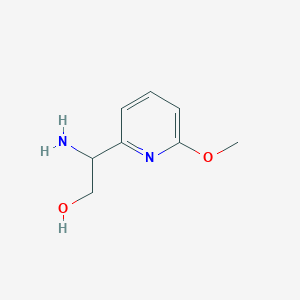
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is a chemical compound that features a tetrazole ring attached to a pyrrolidine ring with a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves the cyclization of azide and nitrile compounds. One common method is the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-accelerated methods and environmentally benign catalysts like L-proline can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the tetrazole ring can produce amines .
Applications De Recherche Scientifique
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of energetic materials and explosives.
Biology: It is used in biochemical studies to understand the interactions of tetrazole-containing compounds with biological targets.
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. In anticancer applications, the compound has been shown to inhibit cell proliferation by interfering with the p53 pathway, leading to apoptosis in cancer cells . The tetrazole ring plays a crucial role in binding to the target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,2,3-Triazol-4-yl)-β-Carbolines: These compounds also contain a tetrazole ring and exhibit similar anticancer properties.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: This compound is used in materials science for its energetic properties.
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)pyrrolidin-3-ol hydrochloride is unique due to its combination of a tetrazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H10ClN5O |
|---|---|
Poids moléculaire |
191.62 g/mol |
Nom IUPAC |
3-(2H-tetrazol-5-yl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C5H9N5O.ClH/c11-5(1-2-6-3-5)4-7-9-10-8-4;/h6,11H,1-3H2,(H,7,8,9,10);1H |
Clé InChI |
GBWKSBUNYVIZKK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(C2=NNN=N2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


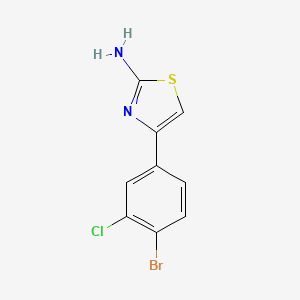
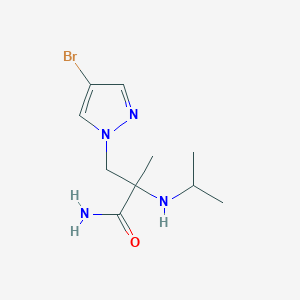
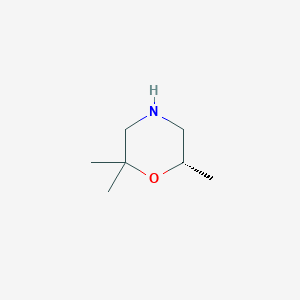
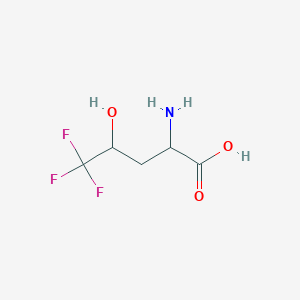
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)

